molecular formula C13H19Cl2N3 B6176076 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride CAS No. 2551119-31-2

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride

Cat. No.: B6176076
CAS No.: 2551119-31-2
M. Wt: 288.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride is a chemical compound with the molecular formula C13H17N3·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is often utilized in the fields of chemistry, biology, and medicine for its potential therapeutic effects and as a building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride typically involves the reaction of benzylpiperazine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other purification techniques to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride is unique due to its specific nitrile group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

2551119-31-2

Molecular Formula

C13H19Cl2N3

Molecular Weight

288.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.